molecular formula C17H14FNO3S B7519832 N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide

N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B7519832
M. Wt: 331.4 g/mol
InChI Key: CHLLIVWUQUGVTN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a 4-fluorophenyl and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is sulfonated to introduce the sulfonamide group, forming 1-aminonaphthalene-1-sulfonamide.

    Substitution: The 1-aminonaphthalene-1-sulfonamide undergoes a substitution reaction with 4-fluoroaniline to form N-(4-fluorophenyl)-1-naphthylamine-1-sulfonamide.

    Methoxylation: Finally, the compound is methoxylated at the 4-position of the naphthalene ring to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced, especially at the sulfonamide group, to form amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anti-inflammatory and antimicrobial agent.
  • Evaluated for its efficacy in treating certain diseases.

Industry:

  • Used in the development of advanced materials, such as polymers and coatings.
  • Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-4-methoxynaphthalene-1-carboxamide
  • N-(4-chlorophenyl)-4-methoxynaphthalene-1-sulfonamide
  • N-(4-fluorophenyl)-4-hydroxynaphthalene-1-sulfonamide

Comparison:

  • N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both the fluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity.
  • N-(4-fluorophenyl)-4-methoxynaphthalene-1-carboxamide differs in the functional group attached to the naphthalene ring, which can affect its solubility and reactivity.
  • N-(4-chlorophenyl)-4-methoxynaphthalene-1-sulfonamide has a chlorine atom instead of a fluorine atom, which can alter its electronic properties and interactions with biological targets.
  • N-(4-fluorophenyl)-4-hydroxynaphthalene-1-sulfonamide has a hydroxyl group instead of a methoxy group, which can impact its hydrogen bonding and solubility.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLLIVWUQUGVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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